Saroglitazar-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

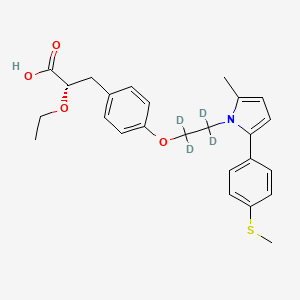

Molecular Formula |

C25H29NO4S |

|---|---|

Molecular Weight |

443.6 g/mol |

IUPAC Name |

(2S)-2-ethoxy-3-[4-[1,1,2,2-tetradeuterio-2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoic acid |

InChI |

InChI=1S/C25H29NO4S/c1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20/h5-14,24H,4,15-17H2,1-3H3,(H,27,28)/t24-/m0/s1/i15D2,16D2 |

InChI Key |

MRWFZSLZNUJVQW-VXDKYLIBSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C[C@@H](C(=O)O)OCC)N2C(=CC=C2C3=CC=C(C=C3)SC)C |

Canonical SMILES |

CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Saroglitazar-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saroglitazar, a novel dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant activity on PPARα and moderate activity on PPARγ, has emerged as a promising therapeutic agent for the management of diabetic dyslipidemia and hypertriglyceridemia.[1] Its deuterated analog, Saroglitazar-d4, is of significant interest for its potential to offer an improved pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes a detailed examination of its mechanism of action through the PPAR signaling pathway, a summary of its pharmacodynamic effects on lipid and glucose metabolism, and available pharmacokinetic data. Furthermore, this guide outlines detailed experimental protocols for key in vitro assays used to characterize its activity and presents logical and signaling pathway diagrams to visually represent complex biological processes.

Chemical Structure and Physicochemical Properties

This compound is a deuterated version of Saroglitazar, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution is intended to alter the metabolic profile of the drug, potentially leading to improved pharmacokinetic properties.

Chemical Structure

The chemical structure of this compound is depicted below. The deuterium atoms are located on the ethoxy group attached to the pyrrole ring.

(Image of this compound chemical structure would be placed here in a real document)

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent compound, Saroglitazar, is presented in Table 1. The data for this compound is primarily available for its magnesium salt and sulfoxide forms.

| Property | Saroglitazar | This compound Magnesium Salt | This compound Sulfoxide |

| IUPAC Name | (2S)-2-Ethoxy-3-[4-(2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethoxy)phenyl]propanoic acid | Magnesium (2S)-2-ethoxy-3-[4-[2---INVALID-LINK--]phenyl]propanoate | (2S)-2-ethoxy-3-(4-(2-(2-methyl-5-(4-(methylsulfinyl)phenyl)-1H-pyrrol-1-yl)ethoxy-1,1,2,2-d4)phenyl)propanoic acid |

| Molecular Formula | C₂₅H₂₉NO₄S | C₅₀H₄₈D₈MgN₂O₈S₂ | C₂₅H₂₅D₄NO₅S |

| Molecular Weight | 439.57 g/mol | 909.48 g/mol | 459.59 g/mol |

| CAS Number | 495399-09-2 | 1639792-20-3 (Unlabeled) | Not available |

Pharmacological Properties

Mechanism of Action: Dual PPARα/γ Agonism

Saroglitazar exerts its therapeutic effects by acting as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1] These are nuclear receptors that function as ligand-activated transcription factors, playing a crucial role in the regulation of lipid and glucose metabolism.[2] Upon activation by a ligand like Saroglitazar, the PPAR receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Saroglitazar exhibits a unique profile with predominant and potent agonism on PPARα and moderate agonism on PPARγ. This dual action allows it to comprehensively address the metabolic abnormalities associated with diabetic dyslipidemia.

-

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle, PPARα activation leads to an increase in the expression of genes involved in fatty acid uptake, transport, and β-oxidation.[3][4] This results in a significant reduction in circulating triglycerides and very-low-density lipoprotein (VLDL) cholesterol.

-

PPARγ Activation: Predominantly found in adipose tissue, PPARγ activation enhances insulin sensitivity and promotes the differentiation of adipocytes. This leads to improved glucose uptake and utilization in peripheral tissues, resulting in better glycemic control.

The signaling pathway initiated by Saroglitazar is illustrated in the following diagram:

References

- 1. LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit | LabX.com [labx.com]

- 2. Peroxisome Proliferator-Activated Receptor Targets for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. academic.oup.com [academic.oup.com]

Saroglitazar-d4: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide on Saroglitazar-d4, a deuterated analog of the dual PPARα/γ agonist Saroglitazar. This guide details its chemical properties, mechanism of action, and relevant experimental data.

Core Chemical and Physical Data

This compound is the isotopically labeled version of Saroglitazar, where four hydrogen atoms have been replaced by deuterium. This labeling is typically used in pharmacokinetic studies to differentiate the drug from its metabolites. The compound is most commonly available as a magnesium salt.

There is some ambiguity in the reported literature regarding the definitive CAS number for this compound. The CAS number 1639792-20-3 is assigned to the unlabeled Saroglitazar magnesium salt. While some suppliers reference this number for the deuterated form, others indicate that a specific CAS number for this compound is not available. Researchers are advised to confirm the specific product details with their supplier.

Similarly, discrepancies exist in the reported molecular weight of this compound Magnesium Salt. The variations likely stem from whether the weight corresponds to the free acid form or the magnesium salt.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound Magnesium Salt | 1639792-20-3 (for unlabeled)[1][2] | C₅₀H₄₈D₈MgN₂O₈S₂[1] or 2(C₂₅H₂₄D₄NO₄S)·Mg[2][3] | 909.48 |

| This compound (potential free acid) | Not consistently available | C₂₅H₂₅D₄NO₄S | 443.59 |

| Saroglitazar (unlabeled) | 495399-09-2 | C₂₅H₂₉NO₄S | 439.57 |

| Saroglitazar Magnesium (unlabeled) | 1639792-20-3 | C₅₀H₅₆MgN₂O₈S₂ | 901.42 |

Mechanism of Action: Dual PPARα/γ Agonism

Saroglitazar functions as a dual agonist for Peroxisome Proliferator-Activated Receptors (PPARs), specifically targeting the α and γ isoforms. These receptors are transcription factors that regulate gene expression involved in lipid and glucose metabolism.

-

PPARα Activation: Agonism of PPARα primarily influences lipid metabolism. It leads to an increase in the oxidation of fatty acids in the liver and stimulates the activity of lipoprotein lipase, which in turn reduces triglyceride levels. This activation also contributes to a decrease in VLDL and LDL cholesterol and an increase in HDL cholesterol.

-

PPARγ Activation: The agonist activity on PPARγ enhances insulin sensitivity. It modulates the transcription of genes involved in glucose uptake and utilization, thereby improving glycemic control.

Saroglitazar exhibits a higher affinity for PPARα compared to PPARγ, indicating it is a predominant PPARα agonist with moderate PPARγ activity. This dual action allows it to concurrently address both dyslipidemia and insulin resistance, which are often co-morbidities in type 2 diabetes.

Below is a diagram illustrating the signaling pathway of Saroglitazar.

Experimental Protocols and Quantitative Data

Saroglitazar has been evaluated in numerous preclinical and clinical studies. The following sections provide an overview of the methodologies and key findings.

Preclinical In Vitro and In Vivo Studies

PPAR Transactivation Assay:

-

Objective: To determine the in vitro potency of Saroglitazar on human PPARα and PPARγ.

-

Methodology: HepG2 cells were used in a PPAR transactivation assay to measure the activation of hPPARα and hPPARγ by Saroglitazar.

-

Results:

-

EC₅₀ for hPPARα: 0.65 pmol/L

-

EC₅₀ for hPPARγ: 3 nmol/L

-

Animal Models of Dyslipidemia and Insulin Resistance:

-

Objective: To assess the in vivo efficacy of Saroglitazar in relevant animal models.

-

Methodology:

-

db/db mice: Treated orally with Saroglitazar (0.01-3 mg/kg per day) for 12 days.

-

Zucker fa/fa rats: Treated with Saroglitazar, and a hyperinsulinemic-euglycemic clamp study was performed to assess insulin sensitivity.

-

-

Results:

| Animal Model | Treatment | Key Findings |

| db/db mice | Saroglitazar (0.01-3 mg/kg/day) for 12 days | Dose-dependent reductions in serum triglycerides, free fatty acids, and glucose. ED₅₀ values were 0.05 mg/kg for triglycerides and 0.19 mg/kg for glucose and free fatty acids. |

| Zucker fa/fa rats | Saroglitazar | Demonstrated potent insulin-sensitizing activity. Showed a significant decrease in systolic blood pressure (22 mmHg) and an increase in serum adiponectin levels (62.1%). |

The workflow for a typical preclinical efficacy study is outlined below.

Clinical Trials

Saroglitazar has undergone several clinical trials to evaluate its safety and efficacy in humans, primarily for diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD).

Phase 2 Trial in NAFLD/NASH:

-

Objective: To evaluate the safety and efficacy of Saroglitazar in patients with NAFLD/NASH.

-

Methodology: A randomized, double-blind, placebo-controlled study involving 106 patients. Participants received placebo or Saroglitazar at doses of 1 mg, 2 mg, or 4 mg for 16 weeks. The primary endpoint was the percentage change from baseline in alanine aminotransferase (ALT) levels at week 16. Liver fat content was assessed by MRI.

-

Results:

| Treatment Group | Mean % Change in ALT at Week 16 |

| Placebo | +3.4% |

| Saroglitazar 1 mg | -25.5% |

| Saroglitazar 2 mg | -27.7% |

| Saroglitazar 4 mg | -45.8% |

Saroglitazar 4 mg also significantly improved liver fat content, insulin resistance, and atherogenic dyslipidemia.

Phase 4 Study in NAFLD with Comorbidities:

-

Objective: To evaluate the safety and effectiveness of Saroglitazar 4 mg in patients with NAFLD and comorbidities.

-

Methodology: An open-label, prospective, single-center, observational study. Patients newly diagnosed with NAFLD and prescribed Saroglitazar were included. The primary outcome was the change in liver stiffness from baseline.

This technical guide provides a foundational understanding of this compound for research and development purposes. The provided data and protocols are based on studies of the non-deuterated Saroglitazar, as the core biological activity is expected to be identical. Researchers should always refer to the specific documentation provided with their chemical products and consult the primary literature for detailed experimental procedures.

References

An In-depth Technical Guide to the Synthesis and Characterization of Saroglitazar-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Saroglitazar-d4, the deuterated analogue of the dual peroxisome proliferator-activated receptor (PPAR) agonist, Saroglitazar. This compound is an essential tool in pharmacokinetic and metabolic studies, serving as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry. This document outlines a plausible synthetic route, detailed characterization methodologies, and the mechanism of action of Saroglitazar. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language) to ensure clarity and accessibility for researchers and drug development professionals.

Introduction

Saroglitazar is a novel drug used for the treatment of type 2 diabetes mellitus and dyslipidemia.[1] It is the first in its class to act as a dual agonist of both PPARα and PPARγ receptors.[2][3] The activation of PPARα leads to a reduction in high blood triglycerides, while agonism of PPARγ improves insulin resistance, thereby lowering blood sugar levels.[2]

Stable isotope-labeled compounds are critical in drug development for the accurate quantification of drug and metabolite concentrations in biological matrices.[4] this compound, with four deuterium atoms incorporated into its structure, serves as an ideal internal standard for bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS). Its chemical behavior is nearly identical to that of Saroglitazar, but its increased mass allows for clear differentiation in mass spectrometric analysis.

This guide details a proposed synthesis for this compound, based on established synthetic routes for Saroglitazar, and outlines the analytical techniques used for its characterization.

Mechanism of Action of Saroglitazar

Saroglitazar exerts its therapeutic effects by modulating the activity of the peroxisome proliferator-activated receptors (PPARs), which are nuclear transcription factors that regulate gene expression involved in lipid and glucose metabolism.

-

PPARα Activation: Primarily affects lipid metabolism. Activation of PPARα in the liver increases the beta-oxidation of fatty acids, leading to a reduction in triglyceride and very-low-density lipoprotein (VLDL) cholesterol levels.

-

PPARγ Activation: Primarily influences glucose metabolism. Activation of PPARγ enhances insulin sensitivity by promoting the transcription of genes involved in glucose uptake and utilization.

The dual agonism of Saroglitazar provides a synergistic approach to managing the metabolic abnormalities often seen in type 2 diabetes, addressing both dyslipidemia and hyperglycemia.

Signaling Pathway of Saroglitazar

References

Saroglitazar-d4: A Technical Overview of its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key quality attributes and analytical methodologies associated with Saroglitazar-d4, a deuterated analog of the dual peroxisome proliferator-activated receptor (PPAR) agonist, Saroglitazar. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, quality control, and analytical sciences.

Quantitative Data Summary

The quality of this compound is ensured by a series of analytical tests that quantify its purity, identity, and other critical parameters. The following table summarizes the typical specifications found on a Certificate of Analysis for this compound.

| Parameter | Specification | Typical Value |

| Appearance | White to off-white solid | Conforms |

| Identification by ¹H NMR | Conforms to structure | Conforms |

| Identification by Mass Spec | Conforms to structure | Conforms |

| Purity by HPLC | ≥ 95% | 99.73% |

| Molecular Formula | C₂₅H₂₅D₄NO₄S | C₂₅H₂₅D₄NO₄S |

| Molecular Weight | 443.59 g/mol | 443.59 g/mol |

Experimental Protocols

The determination of purity and identity of this compound relies on robust and validated analytical methods. The following section details the experimental protocol for the most critical of these tests: High-Performance Liquid Chromatography (HPLC).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination

This method is designed for the quantitative determination of this compound and its related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Kromasil C18 (150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of 0.1% orthophosphoric acid buffer and acetonitrile in a 45:55 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 295 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Procedure:

-

Prepare the mobile phase and degas it before use.

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving a accurately weighed amount of this compound in the mobile phase.

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject the standard and sample solutions into the chromatograph.

-

Record the chromatograms and calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard.

-

Visualizations

To further elucidate the scientific context and analytical workflow of this compound, the following diagrams are provided.

Signaling Pathway of Saroglitazar

Saroglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). Its mechanism of action involves the activation of these nuclear receptors, leading to the regulation of gene expression involved in lipid and glucose metabolism.

Deuterium-Labeled Saroglitazar: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of deuterium-labeled Saroglitazar for research applications. Saroglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant PPARα and moderate PPARγ activity, approved for the treatment of diabetic dyslipidemia and hypertriglyceridemia.[1][2] Deuterium-labeled isotopologues of pharmaceuticals are pivotal tools in drug discovery and development, offering significant advantages in pharmacokinetic and metabolic studies. This guide details the synthesis, characterization, and application of deuterium-labeled Saroglitazar, with a focus on its use as an internal standard in bioanalytical methods. Detailed experimental protocols for its use in pharmacokinetic studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside a comprehensive overview of the signaling pathways modulated by Saroglitazar.

Introduction to Deuterium-Labeled Compounds in Research

Deuterium, a stable isotope of hydrogen, has found extensive application in pharmaceutical research.[3] The substitution of hydrogen with deuterium in a drug molecule can subtly alter its physicochemical properties, most notably its metabolic stability. This "kinetic isotope effect" can lead to a reduced rate of metabolism, potentially improving a drug's pharmacokinetic profile.[4][5]

Beyond modifying metabolic fate, deuterium-labeled compounds are invaluable as internal standards for quantitative bioanalysis. Their near-identical chemical behavior to the unlabeled analyte, coupled with a distinct mass difference, allows for precise and accurate quantification in complex biological matrices by mass spectrometry. This guide focuses on the practical application of deuterium-labeled Saroglitazar as a tool to enhance the robustness and reliability of preclinical and clinical research.

Synthesis and Characterization of Deuterium-Labeled Saroglitazar (Saroglitazar-d4)

Commercially available deuterium-labeled Saroglitazar is typically available as this compound, with the four deuterium atoms incorporated into the ethoxy group of the molecule.

Proposed Synthesis Pathway

While specific proprietary synthesis methods are not publicly disclosed, a plausible route for the synthesis of this compound can be postulated based on established organic chemistry principles, primarily the Williamson ether synthesis.

The key steps would likely involve:

-

Synthesis of Deuterated Ethanol (Ethanol-d5 or -d6): This can be achieved through methods such as the reduction of deuterated acetyl chloride or by direct hydration of deuterated ethylene. For the purpose of synthesizing this compound, specifically labeled ethanol on the ethyl group is required.

-

Formation of Deuterated Ethoxide: The synthesized deuterated ethanol is reacted with a strong base, such as sodium hydride, to generate the corresponding deuterated sodium ethoxide.

-

Williamson Ether Synthesis: The deuterated sodium ethoxide is then reacted with the appropriate Saroglitazar precursor containing a suitable leaving group (e.g., a tosylate or a halide) at the position of the ethoxy group. This SN2 reaction results in the formation of the ether linkage with the deuterated ethyl group, yielding this compound.

Caption: Proposed synthetic workflow for this compound.

Characterization and Quality Control

The identity and purity of synthesized this compound should be confirmed using a combination of analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of four deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the position of the deuterium labels and the overall structure of the molecule.

-

High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the compound.

Applications in Research: A Focus on Pharmacokinetics

The primary application of deuterium-labeled Saroglitazar is in pharmacokinetic (PK) studies, where it serves as an ideal internal standard for LC-MS/MS-based quantification of Saroglitazar in biological samples.

Quantitative Bioanalysis using LC-MS/MS

An LC-MS/MS method for the quantification of Saroglitazar in human plasma has been developed and validated. The use of a deuterated internal standard like this compound is crucial for ensuring the accuracy and precision of such assays.

Table 1: Key Pharmacokinetic Parameters of Saroglitazar in Humans

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | < 1 hour | |

| Terminal Half-Life (t½) | ~5.6 hours | |

| Protein Binding | ~96% | |

| Metabolism | Primarily hepatic, minor oxidative metabolites | |

| Excretion | Primarily hepatobiliary |

Experimental Protocols

The following sections provide detailed methodologies for the use of deuterium-labeled Saroglitazar in a research setting.

Protocol 1: Quantification of Saroglitazar in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

This protocol is adapted from a validated method for Saroglitazar quantification.

4.1.1. Materials and Reagents

-

Human plasma (with anticoagulant)

-

Saroglitazar reference standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Diethyl ether (HPLC grade)

-

Ammonium acetate

-

Trifluoroacetic acid

-

Purified water

4.1.2. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 20 µL of this compound working solution (as internal standard).

-

Vortex for 10 seconds.

-

Add 3 mL of an extraction solvent mixture (e.g., dichloromethane and diethyl ether).

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject into the LC-MS/MS system.

Caption: Liquid-liquid extraction workflow for plasma samples.

4.1.3. LC-MS/MS Conditions

-

LC System: High-performance liquid chromatography system

-

Column: C18 reverse-phase column (e.g., ACE-5, C18, 4.6 x 100 mm)

-

Mobile Phase: Gradient elution with a mixture of acetonitrile and ammonium acetate buffer with trifluoroacetic acid in purified water.

-

Flow Rate: 1 mL/min

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for Saroglitazar and this compound

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference(s) |

| Saroglitazar | 440.2 | 366.0, 183.1 | |

| This compound | 444.2 | 370.0, 183.1 | Predicted |

Note: The MRM transitions for this compound are predicted based on the known transitions for Saroglitazar. The precursor ion mass is increased by 4 Da to account for the four deuterium atoms. The product ion at m/z 183.1 is likely a common fragment not containing the deuterated ethoxy group, while the fragment at m/z 366.0 likely retains the deuterated portion, hence its mass is also shifted by 4 Da. These transitions should be empirically optimized.

Protocol 2: Bioanalytical Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: Assess interference from endogenous plasma components.

-

Linearity and Range: Establish the concentration range over which the assay is accurate and precise.

-

Accuracy and Precision: Determine the closeness of measured values to the true values and the degree of scatter.

-

Matrix Effect: Evaluate the effect of plasma components on the ionization of the analyte and internal standard.

-

Recovery: Determine the efficiency of the extraction procedure.

-

Stability: Assess the stability of the analyte in plasma under various storage and handling conditions.

Saroglitazar Signaling Pathways

Saroglitazar exerts its therapeutic effects by acting as a dual agonist for PPARα and PPARγ, which are nuclear receptors that regulate gene expression.

PPARα Signaling Pathway in Lipid Metabolism

Activation of PPARα primarily impacts lipid metabolism. In the liver, PPARα activation leads to the upregulation of genes involved in:

-

Fatty Acid Uptake: Increased expression of fatty acid transport proteins (FATPs) and CD36.

-

Fatty Acid Oxidation: Upregulation of enzymes involved in mitochondrial and peroxisomal β-oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase (ACOX).

-

Lipoprotein Metabolism: Decreased production of apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase (LPL), and increased synthesis of apolipoproteins A-I and A-II, components of high-density lipoprotein (HDL).

Caption: Simplified PPARα signaling pathway.

PPARγ Signaling Pathway in Glucose Homeostasis

The moderate PPARγ agonism of Saroglitazar contributes to improved glucose homeostasis. PPARγ is highly expressed in adipose tissue and its activation leads to:

-

Enhanced Insulin Sensitivity: Upregulation of genes involved in insulin signaling and glucose transport, such as glucose transporter type 4 (GLUT4) and adiponectin.

-

Adipocyte Differentiation: Promotes the differentiation of preadipocytes into mature adipocytes, which can safely store free fatty acids, thereby reducing lipotoxicity in other tissues.

-

Regulation of Adipokines: Modulates the secretion of adipokines like adiponectin, which has insulin-sensitizing effects.

Caption: Simplified PPARγ signaling pathway.

Conclusion

Deuterium-labeled Saroglitazar is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical development. Its use as an internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable pharmacokinetic data. This technical guide provides a comprehensive framework for the synthesis, characterization, and application of deuterium-labeled Saroglitazar, empowering researchers to conduct robust and accurate studies to further elucidate the therapeutic potential of this important cardiometabolic agent.

References

- 1. Quantitative determination of saroglitazar, a predominantly PPAR alpha agonist, in human plasma by a LC-MS/MS method utilizing electrospray ionization in a positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saroglitazar for the treatment of hypertrig-lyceridemia in patients with type 2 diabetes: current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneonatalsurg.com [jneonatalsurg.com]

Saroglitazar-d4: A Technical Guide to its Mechanism of Action as a Dual PPAR Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Saroglitazar, a dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs) with a predominant affinity for the alpha (α) isoform and moderate activity on the gamma (γ) isoform. While this guide focuses on Saroglitazar, it is important to note that Saroglitazar-d4 is a deuterated form of the molecule. Deuteration is a process of replacing hydrogen atoms with their heavier isotope, deuterium. This modification is typically employed to alter the pharmacokinetic profile of a drug, often to improve its metabolic stability, without changing its fundamental mechanism of action. Therefore, the information presented herein on the pharmacodynamics and mechanism of action of Saroglitazar is directly applicable to this compound.

Core Mechanism: Dual PPARα/γ Agonism

Saroglitazar functions as a molecular switch by binding to and activating PPARs, which are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. Upon activation, PPARs form a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of a wide array of genes involved in lipid metabolism, glucose homeostasis, and inflammation.

Saroglitazar exhibits a distinct profile with significantly higher affinity for PPARα compared to PPARγ, making it a predominant PPARα agonist with moderate PPARγ activity.[1] This dual agonism allows Saroglitazar to concurrently address dyslipidemia (primarily through PPARα) and insulin resistance (through PPARγ).[1]

Quantitative Profile of PPAR Activation

The potency and selectivity of Saroglitazar for PPAR isoforms have been quantified in preclinical studies.

| Parameter | PPARα | PPARγ | Reference |

| EC50 | 0.65 pmol/L | 3 nmol/L | [1] |

Downstream Signaling Pathways and Physiological Effects

The activation of PPARα and PPARγ by Saroglitazar initiates a cascade of transcriptional changes leading to its therapeutic effects on lipid and glucose metabolism, as well as demonstrating anti-inflammatory and antioxidant properties.

Lipid Metabolism (Primarily PPARα-mediated)

Saroglitazar's potent activation of PPARα leads to comprehensive improvements in lipid profiles through several mechanisms:

-

Increased Fatty Acid Oxidation: It upregulates genes involved in the β-oxidation of fatty acids in both mitochondria and peroxisomes within the liver.[1]

-

Reduced Triglyceride Synthesis: Saroglitazar decreases the synthesis of triglycerides and the secretion of very low-density lipoprotein (VLDL) from the liver.[1]

-

Inhibition of Lipogenesis: It suppresses hepatic lipogenesis by inhibiting the activation of key transcription factors, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate Response Element-Binding Protein (ChREBP).

-

Enhanced Lipolysis: Saroglitazar increases the expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins from the circulation.

-

Apolipoprotein Regulation: It downregulates the expression of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL, and increases the expression of Apolipoproteins A-I and A-II, which are key components of high-density lipoprotein (HDL).

References

Saroglitazar-d4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Saroglitazar-d4. As a deuterated analogue of Saroglitazar, its stability profile is intrinsically linked to the parent compound. This document synthesizes available data on Saroglitazar's stability under various stress conditions, outlines best practices for the storage of this compound and other deuterated standards, and presents the pharmacological signaling pathway of the parent molecule.

Introduction to this compound

This compound is the deuterium-labeled version of Saroglitazar, a dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant activity on PPARα and moderate activity on PPARγ.[1] It is primarily utilized as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) for the accurate determination of Saroglitazar levels in biological matrices. The substitution of hydrogen with deuterium atoms results in a higher mass, allowing for its distinction from the non-deuterated parent drug without significantly altering its chemical properties. This makes understanding the stability of Saroglitazar crucial for ensuring the integrity and accuracy of such analytical applications.

Storage Conditions

Proper storage is critical to maintain the isotopic purity and chemical integrity of this compound. The following conditions are recommended based on manufacturer guidelines and best practices for deuterated compounds.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Solid Form: -20°C for long-term storage.[2] In Solution: 4°C for short-term, -20°C or -80°C for long-term storage.[2] | Minimizes chemical degradation and potential for isotopic exchange. |

| Light | Store in the dark or in amber vials.[2] | Protects against photodegradation. |

| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[2] | Prevents oxidation and contamination from atmospheric moisture. |

| Form | Store as a solid (lyophilized powder) when possible. | Enhances long-term stability compared to solutions. |

Stability Profile of Saroglitazar

The chemical stability of this compound is expected to be comparable to that of Saroglitazar. Forced degradation studies on Saroglitazar provide critical insights into its degradation pathways and stability under various stress conditions.

Summary of Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. The following table summarizes the degradation of Saroglitazar under different stress conditions as reported in the literature.

Table 2: Percentage Degradation of Saroglitazar Under Forced Stress Conditions

| Stress Condition | Reagents and Duration | Percentage Degradation |

| Acid Hydrolysis | 0.1N HCl at room temperature for 48 hours | 85.18% |

| Base Hydrolysis | 0.1N NaOH at room temperature for 48 hours | 71.95% |

| Oxidation | 30% H₂O₂ at room temperature for 48 hours | 100% |

| Thermal Degradation | 60°C for 48 hours | 5.69% |

| Photolytic Degradation | Exposure to UV light for 48 hours | 1.28% |

From these results, it is evident that Saroglitazar is highly susceptible to degradation under oxidative and hydrolytic (both acidic and basic) conditions. It is comparatively stable under thermal and photolytic stress. Therefore, it is crucial to protect this compound from exposure to oxidizing agents and strong acids or bases.

Experimental Protocols for Stability Testing

The following are detailed methodologies for the key experiments cited in the stability assessment of Saroglitazar.

Forced Degradation Study Protocol

This protocol outlines the procedure for subjecting Saroglitazar to various stress conditions to induce degradation.

-

Preparation of Stock Solution: A stock solution of Saroglitazar is prepared by dissolving 10 mg of the substance in 10 mL of methanol to achieve a concentration of 1 mg/mL. The solution is sonicated for 10 minutes to ensure complete dissolution.

-

Acid Degradation: 2 mg of Saroglitazar is treated with 5 mL of 0.1N HCl at room temperature for 48 hours. After the incubation period, the solution is neutralized with 0.1N NaOH.

-

Base Degradation: 2 mg of Saroglitazar is treated with 5 mL of 0.1N NaOH at room temperature for 48 hours. Following incubation, the solution is neutralized with 0.1N HCl.

-

Oxidative Degradation: 2 mg of Saroglitazar is treated with 5 mL of 30% hydrogen peroxide (H₂O₂) at room temperature for 48 hours.

-

Thermal Degradation: 2 mg of Saroglitazar is kept in a hot air oven at 60°C for 48 hours.

-

Photolytic Degradation: 2 mg of Saroglitazar is exposed to UV light in a photostability chamber for 48 hours.

-

Analysis: All stressed samples are appropriately diluted and analyzed by a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method to determine the extent of degradation.

Stability-Indicating RP-HPLC Method

This analytical method is used to separate the parent drug from its degradation products, allowing for the quantification of its stability.

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: Kromasil 100-5C18 (250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 7.4) in a 50:50 v/v ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 294 nm.

-

Elution Mode: Isocratic.

Signaling Pathway of Saroglitazar

Saroglitazar functions as a dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), with a strong affinity for PPARα and a moderate affinity for PPARγ. This dual action allows it to regulate both lipid and glucose metabolism.

PPARα Activation Pathway

Activation of PPARα primarily influences lipid metabolism. The following diagram illustrates the signaling pathway.

Caption: Saroglitazar-mediated PPARα activation pathway.

PPARγ Activation Pathway

The activation of PPARγ by Saroglitazar primarily impacts glucose metabolism and insulin sensitivity.

Caption: Saroglitazar-mediated PPARγ activation pathway.

Conclusion

This technical guide provides comprehensive information on the stability and storage of this compound, primarily based on data from its non-deuterated parent compound, Saroglitazar. The provided data indicates that this compound should be protected from oxidative and hydrolytic conditions and stored at low temperatures in a dark, inert environment to ensure its long-term stability and suitability as an internal standard. The detailed experimental protocols and signaling pathway diagrams offer valuable resources for researchers and drug development professionals working with this compound.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Saroglitazar using Saroglitazar-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saroglitazar is a novel dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant PPARα and moderate PPARγ activity.[1][2] This dual action allows it to modulate lipid and glucose metabolism, making it an effective therapeutic agent for diabetic dyslipidemia and hypertriglyceridemia.[2][3] The mechanism of action involves the activation of PPAR-α, which leads to increased fatty acid oxidation and reduced triglyceride levels, and the activation of PPAR-γ, which enhances insulin sensitivity.[2] Given its therapeutic importance, a robust and reliable method for the quantitative analysis of Saroglitazar in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies.

This document provides detailed application notes and protocols for the quantitative analysis of Saroglitazar in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Saroglitazar-d4 as the stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it corrects for variability during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.

Mechanism of Action: Saroglitazar Signaling Pathway

Saroglitazar exerts its therapeutic effects by acting as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). These are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.

Caption: Saroglitazar's dual PPARα/γ agonist activity.

Experimental Protocols

This section details the validated LC-MS/MS method for the quantification of Saroglitazar in human plasma.

Materials and Reagents

-

Saroglitazar (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Diethyl ether (HPLC grade)

-

Ammonium acetate (ACS grade)

-

Trifluoroacetic acid (TFA)

-

Human plasma (K2-EDTA)

-

Purified water (18.2 MΩ·cm)

Preparation of Solutions

2.1. Stock Solutions (1 mg/mL)

-

Accurately weigh approximately 10 mg of Saroglitazar and this compound into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with acetonitrile. These stock solutions should be stored at 2-8°C.

2.2. Working Standard Solutions

-

Saroglitazar Working Solutions: Prepare serial dilutions of the Saroglitazar stock solution with a 50:50 (v/v) mixture of acetonitrile and purified water to create working solutions for calibration standards and quality control samples.

-

This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and purified water to achieve a final concentration of 100 ng/mL.

2.3. Calibration Standards and Quality Control (QC) Samples

-

Prepare calibration standards by spiking blank human plasma with the appropriate Saroglitazar working solutions to achieve final concentrations ranging from 0.2 to 500 ng/mL.

-

Prepare QC samples at four concentration levels:

-

Lower Limit of Quantification (LLOQ): 0.2 ng/mL

-

Low QC (LQC): 0.6 ng/mL

-

Medium QC (MQC): 30 ng/mL

-

High QC (HQC): 400 ng/mL

-

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.

-

Add 1 mL of an extraction solvent mixture of diethyl ether and dichloromethane (80:20, v/v).

-

Vortex for 5 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | Shimadzu LC-20AD or equivalent |

| Column | ACE-5, C18 (100 x 4.6 mm, 5 µm) |

| Mobile Phase | A: AcetonitrileB: Ammonium acetate buffer with trifluoroacetic acid in purified water |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| MS System | Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 550°C |

| MRM Transitions | Saroglitazar: m/z 440.2 → 366.0 and m/z 440.2 → 183.1This compound: m/z 444.2 → 370.0 |

The chromatographic separation is achieved using a gradient elution.

Workflow for Sample Analysis

Caption: Bioanalytical workflow for Saroglitazar.

Data Presentation: Method Validation Summary

The following tables summarize the expected performance characteristics of the validated LC-MS/MS method.

Table 1: Calibration Curve Linearity

| Parameter | Value |

| Linearity Range | 0.2 - 500 ng/mL |

| Regression Model | Linear, weighted (1/x²) |

| Correlation Coefficient (r²) | ≥ 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |

| LLOQ | 0.2 | ≤ 15.0 | ≤ 15.0 | ± 20.0 | ± 20.0 |

| LQC | 0.6 | ≤ 10.0 | ≤ 10.0 | ± 15.0 | ± 15.0 |

| MQC | 30.0 | ≤ 10.0 | ≤ 10.0 | ± 15.0 | ± 15.0 |

| HQC | 400.0 | ≤ 10.0 | ≤ 10.0 | ± 15.0 | ± 15.0 |

Based on data from a similar validated assay.

Table 3: Recovery and Matrix Effect

| Analyte | LQC Recovery (%) | HQC Recovery (%) | Matrix Effect |

| Saroglitazar | > 85% | > 85% | Negligible |

| This compound | > 85% | > 85% | Negligible |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of Saroglitazar in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for supporting clinical and non-clinical pharmacokinetic studies. The detailed protocols and performance characteristics presented herein offer a comprehensive guide for researchers and drug development professionals working with Saroglitazar.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Saroglitazar in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saroglitazar is a novel dual peroxisome proliferator-activated receptor (PPAR) agonist that targets both PPAR-α and PPAR-γ subtypes.[1][2][3] This dual action allows it to regulate lipid and glucose metabolism, making it an effective treatment for diabetic dyslipidemia and hypertriglyceridemia.[1][4] Agonist activity on PPARα primarily lowers high blood triglycerides, while its effect on PPARγ improves insulin resistance, leading to better glycemic control. Given its therapeutic importance, a sensitive and reliable bioanalytical method is essential for pharmacokinetic studies, drug monitoring, and clinical trials.

This application note details a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Saroglitazar in human plasma. The protocol is designed to offer high sensitivity, specificity, and throughput for routine analysis in a drug development setting.

Experimental Workflow

The overall analytical process, from sample preparation to final data analysis, is outlined in the workflow diagram below.

Caption: High-level workflow for Saroglitazar quantification.

Signaling Pathway of Saroglitazar

Saroglitazar exerts its therapeutic effects by acting as a dual agonist on PPARα and PPARγ receptors, which are critical nuclear transcription factors in metabolic regulation.

Caption: Mechanism of action of Saroglitazar via dual PPAR agonism.

Experimental Protocols

Materials and Reagents

-

Saroglitazar Reference Standard: Purity >99%

-

Glimepiride (Internal Standard - IS): Purity >99%

-

Solvents: HPLC-grade acetonitrile, methanol, dichloromethane, and diethyl ether.

-

Buffers: GR-grade ammonium acetate and trifluoroacetic acid.

-

Water: HPLC-grade purified water.

-

Matrix: Drug-free human plasma (K2-EDTA).

Instrumentation

-

HPLC System: A system equipped with a binary pump, autosampler, and column oven (e.g., Shimadzu LC-20 AD).

-

Mass Spectrometer: A triple quadrupole mass spectrometer with a turbo ion spray interface (e.g., AB Sciex API 4000).

Chromatographic and Mass Spectrometric Conditions

The operational parameters for the LC-MS/MS system are summarized in the tables below.

Table 1: Liquid Chromatography Conditions

| Parameter | Condition |

|---|---|

| Column | ACE-5, C18 (4.6 x 100 mm) |

| Mobile Phase A | Ammonium acetate buffer with trifluoroacetic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | Gradient (Details not specified, requires optimization) |

| Column Temperature | Ambient |

| Injection Volume | 10 µL |

| Run Time | ~10 minutes |

| Retention Time | Saroglitazar: ~4.52 min; Glimepiride (IS): ~2.57 min |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Interface | Turbo Ion Spray |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Saroglitazar) | m/z 440.2 → 366.0 and m/z 440.2 → 183.1 (summed) |

| MRM Transition (Glimepiride - IS) | m/z 491.3 → 352.0 |

| Ion Source Temperature | 550 °C |

| Other Parameters | Collision energy, declustering potential, etc., must be optimized for the specific instrument. |

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Saroglitazar and Glimepiride in a suitable solvent (e.g., 50:50 acetonitrile:water) to obtain stock solutions.

-

Working Solutions: Prepare serial dilutions of the stock solutions with 50:50 acetonitrile:water to create working standards for calibration curves (CC) and quality control (QC) samples.

Sample Preparation Protocol (Liquid-Liquid Extraction)

This protocol is adapted from a validated method for Saroglitazar in human plasma.

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Add 25 µL of the Glimepiride IS working solution and vortex briefly.

-

Add 1 mL of extraction solvent (a mixture of dichloromethane and diethyl ether).

-

Vortex the tube for 5 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex briefly and transfer the solution to an autosampler vial for injection into the LC-MS/MS system.

Method Validation and Performance

The method was validated according to established bioanalytical guidelines. The key performance characteristics are summarized below.

Table 3: Calibration Curve and Sensitivity

| Parameter | Result |

|---|---|

| Linearity Range | 0.2 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |

Table 4: Intra- and Inter-Day Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Accuracy (% Bias) |

|---|---|---|---|---|

| LLOQ | 0.2 | 1.53 - 7.68 | 5.04 - 8.06 | -11.21 to -3.25 |

| Low QC | (Not specified) | 1.53 - 7.68 | 5.04 - 8.06 | -11.21 to -3.25 |

| Mid QC | (Not specified) | 1.53 - 7.68 | 5.04 - 8.06 | -7.51 to 1.15 |

| High QC | (Not specified) | 1.53 - 7.68 | 5.04 - 8.06 | -7.51 to 1.15 |

Precision is expressed as the coefficient of variation (%CV), and accuracy is expressed as the percentage bias from the nominal value. The ranges are derived from published data.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Saroglitazar in human plasma. The liquid-liquid extraction protocol is effective for sample clean-up, and the chromatographic conditions ensure good separation from endogenous interferences. With an LLOQ of 0.2 ng/mL, this method is well-suited for supporting pharmacokinetic and clinical studies of Saroglitazar.

References

Application Notes and Protocols for Saroglitazar Pharmacokinetic Study Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of plasma and urine samples for pharmacokinetic studies of Saroglitazar. The methodologies outlined are based on validated bioanalytical techniques to ensure accurate and reproducible quantification of Saroglitazar in biological matrices.

Introduction

Saroglitazar is a novel dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant PPARα and moderate PPARγ activity. It is primarily used for the treatment of diabetic dyslipidemia and hypertriglyceridemia. Accurate determination of Saroglitazar concentrations in biological samples is crucial for pharmacokinetic and toxicokinetic studies. These protocols describe the sample collection, processing, and extraction procedures for both human plasma and urine, followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of Saroglitazar

Saroglitazar exerts its therapeutic effects by activating PPARα and PPARγ, which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the transcription of genes involved in fatty acid oxidation, triglyceride clearance, and improved insulin sensitivity.

Saroglitazar PPAR Signaling Pathway

Experimental Protocols

Plasma Sample Preparation

This protocol details the collection, processing, and liquid-liquid extraction (LLE) of Saroglitazar from human plasma.

3.1.1. Materials and Reagents

-

Saroglitazar reference standard

-

Glimepiride (Internal Standard, IS)

-

Human plasma with K2EDTA as anticoagulant

-

Diethyl ether (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate buffer

-

Purified water

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

3.1.2. Blood Sample Collection and Processing

-

Collect venous blood samples (approximately 7 mL) in Vacutainers containing K2EDTA as an anticoagulant.[1][2]

-

Place the collected blood samples on ice immediately after collection.[1][2]

-

Separate the plasma by centrifugation within 30 minutes of collection.[1]

-

Store the separated plasma samples frozen at -70 ± 5 °C until analysis.

3.1.3. Liquid-Liquid Extraction (LLE) Protocol

-

Thaw the frozen plasma samples at room temperature.

-

Pipette 1 mL of the plasma sample into a clean glass tube.

-

Add the internal standard (Glimepiride) to each sample.

-

Add the extraction solvent, a mixture of diethyl ether and dichloromethane (80:20 v/v), to the plasma sample.

-

Vortex the mixture for a specified time to ensure thorough mixing.

-

Centrifuge the samples to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

Urine Sample Preparation

This protocol outlines the collection, processing, and solid-phase extraction (SPE) of Saroglitazar from human urine.

3.2.1. Materials and Reagents

-

Saroglitazar reference standard

-

Glimepiride (Internal Standard, IS)

-

Human urine

-

Solid-phase extraction cartridges (e.g., Waters Oasis HLB, 30 mg, 1 mL)

-

Methanol (HPLC grade)

-

Purified water

-

Ammonium acetate buffer

-

Acetonitrile (HPLC grade)

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Evaporator (e.g., nitrogen evaporator)

3.2.2. Urine Sample Collection and Processing

-

Collect urine samples at specified intervals (e.g., 0–1, 1–3, 3–6, 6–12, 12–24, 24–36, 36–48, 48–60, and 60–72 hours) post-drug administration.

-

At the end of each collection interval, shake the urine bottle, weigh it, and store aliquots of the samples frozen at -70 ± 5 °C until analysis.

3.2.3. Solid-Phase Extraction (SPE) Protocol

-

Condition the SPE cartridge by passing methanol followed by purified water.

-

Equilibrate the cartridge with the appropriate buffer.

-

Load the pre-treated urine sample onto the SPE cartridge.

-

Wash the cartridge with a specific solution to remove interfering substances.

-

Elute Saroglitazar and the IS from the cartridge using an appropriate elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalysis of Saroglitazar in plasma and urine samples.

Bioanalytical Workflow for Saroglitazar

Data Presentation

The following tables summarize the quantitative data from the bioanalytical method validation for Saroglitazar in human plasma.

LC-MS/MS Method Parameters

| Parameter | Value |

| Analytical Column | ACE C18 |

| Mobile Phase | Ammonium acetate buffer and acetonitrile (70:30) |

| Internal Standard | Glimepiride |

| Mass Transition (m/z) | Saroglitazar: 440, Glimepiride: 491 |

Method Validation Data for Saroglitazar in Human Plasma

| Parameter | Result |

| Linearity Range | 0.2 - 500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |

| Intra-batch Precision (%CV) | 1.53% to 7.68% |

| Inter-batch Precision (%CV) | 5.04% to 8.06% |

| Intra-batch Accuracy (Bias) | -11.21% to -3.25% |

| Inter-batch Accuracy (Bias) | -7.51% to 1.15% |

| Recovery | 71.45% to 77.24% |

| Matrix Effect | Low and inconsequential |

| Freeze-Thaw Stability | Stable for at least seven cycles |

| Bench-Top Stability | Stable for at least 23 hours at room temperature |

| Autosampler Stability | Stable for at least 79 hours at 20°C |

| Long-Term Stability | Stable for at least 296 days at -20°C and -70°C |

| Stock Solution Stability | Stable under specified storage conditions |

Conclusion

The provided protocols for plasma and urine sample preparation are robust and reliable for the pharmacokinetic analysis of Saroglitazar. The liquid-liquid extraction for plasma and solid-phase extraction for urine, coupled with a validated LC-MS/MS method, ensure high sensitivity, specificity, and accuracy. The detailed validation data confirms the suitability of these methods for routine use in clinical and preclinical studies. Adherence to these protocols will enable researchers to generate high-quality data for the comprehensive evaluation of Saroglitazar's pharmacokinetic profile.

References

Preparation of Saroglitazar-d4 Stock and Working Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock and working solutions of Saroglitazar-d4, a deuterated internal standard essential for the accurate quantification of Saroglitazar in biological matrices. The following procedures are designed to ensure solution accuracy, stability, and suitability for various analytical applications, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Saroglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist used in the treatment of diabetic dyslipidemia and hypertriglyceridemia.[1] this compound, a stable isotope-labeled version of Saroglitazar, is the preferred internal standard for quantitative bioanalysis. Its use is critical for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of analytical data. This document outlines the recommended procedures for the preparation of this compound stock and working solutions.

Materials and Reagents

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO), HPLC grade or higher

-

Methanol, HPLC grade or higher

-

Acetonitrile, HPLC grade or higher

-

Deionized water, 18 MΩ·cm or higher

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Vortex mixer

-

Sonicator

-

Amber glass vials for storage

Quantitative Data Summary

The following tables summarize the key quantitative information for the preparation of this compound solutions.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | Magnesium(2S)-2-ethoxy-3-[4-[2---INVALID-LINK--]phenyl]propanoate |

| Molecular Formula (d4 salt) | 2(C25H24D4NO4S).Mg |

| Molecular Weight (d4 salt) | 909.48 g/mol |

Note: Data for this compound Magnesium Salt.[2][3]

Table 2: Solubility of Saroglitazar Magnesium

| Solvent | Solubility | Notes |

| Dimethyl sulfoxide (DMSO) | 112.5 mg/mL (124.8 mM) | Sonication is recommended.[4] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (4.44 mM) | For in vivo studies.[4] |

| Methanol | Slightly soluble | Used for stock solution preparation. |

| Chloroform | Slightly soluble |

Table 3: Recommended Concentrations for Stock and Working Solutions

| Solution Type | Recommended Concentration Range | Solvent(s) |

| Stock Solution | 100 - 1000 µg/mL | Methanol or DMSO |

| Working Solutions | 5 - 100 µg/mL | Methanol, Acetonitrile, Water |

Experimental Protocols

Preparation of a 1 mg/mL this compound Stock Solution in Methanol

This protocol is adapted from established methods for the non-deuterated Saroglitazar.

-

Weighing: Accurately weigh 1 mg of this compound powder using a calibrated analytical balance.

-

Dissolution: Transfer the weighed powder into a 1 mL Class A volumetric flask. Add approximately 0.7 mL of methanol.

-

Mixing: Vortex the flask for 30 seconds to facilitate dissolution. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.

-

Volume Adjustment: Once the solid is completely dissolved, add methanol to the 1 mL mark.

-

Homogenization: Invert the flask several times to ensure a homogeneous solution.

-

Storage: Transfer the stock solution to a labeled amber glass vial and store at -20°C or -80°C. Stock solutions stored at -80°C are typically stable for up to one year.

Preparation of a 10 µg/mL this compound Working Solution

-

Aliquoting Stock Solution: Allow the 1 mg/mL this compound stock solution to equilibrate to room temperature.

-

Dilution: Using a calibrated pipette, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.

-

Volume Adjustment: Add the desired diluent (e.g., a mixture of methanol and water, or acetonitrile and water, compatible with your analytical method) to the 10 mL mark.

-

Homogenization: Vortex the solution for 30 seconds to ensure thorough mixing.

-

Storage: Use the working solution fresh or store in a labeled amber glass vial at 2-8°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C is recommended.

Diagrams

Experimental Workflow

Caption: Workflow for this compound solution preparation.

Stability and Storage Recommendations

-

Stock Solutions: this compound stock solutions in DMSO or methanol should be stored in amber glass vials at -20°C for short-term storage and at -80°C for long-term storage to minimize solvent evaporation and degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

-

Working Solutions: It is recommended to prepare fresh working solutions daily. If storage is necessary, they should be kept at 2-8°C for no longer than 24 hours.

Safety Precautions

-

Handle this compound in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

By following these protocols, researchers can confidently prepare accurate and stable this compound stock and working solutions for their analytical needs.

References

Application Notes and Protocols: Saroglitazar-d4 in Drug Metabolism Studies

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive guide on the application of Saroglitazar-d4 as an internal standard in drug metabolism and pharmacokinetic studies of Saroglitazar.

Introduction

Saroglitazar is a novel dual peroxisome proliferator-activated receptor (PPAR) agonist, targeting both PPAR-α and PPAR-γ subtypes.[1] This dual action allows it to modulate lipid and glucose metabolism, making it an effective treatment for diabetic dyslipidemia and hypertriglyceridemia.[1][2] Accurate quantification of Saroglitazar in biological matrices is crucial for its preclinical and clinical development. This compound, a deuterium-labeled stable isotope of Saroglitazar, serves as an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is best practice in bioanalysis as it co-elutes with the analyte, correcting for variability in sample preparation, injection volume, and matrix effects, thus ensuring robust and reliable data.

Mechanism of Action: PPAR Signaling Pathway

Saroglitazar exerts its therapeutic effects by activating PPAR-α and PPAR-γ receptors, which are nuclear receptors that regulate gene expression. As a dual agonist, it combines the lipid-lowering effects of PPAR-α activation with the insulin-sensitizing effects of PPAR-γ activation.

-

PPAR-α Activation: Primarily expressed in the liver, kidney, heart, and skeletal muscle, its activation leads to increased fatty acid oxidation, reduced triglyceride synthesis, and modulation of lipoprotein metabolism. This results in decreased levels of triglycerides, LDL-C, VLDL-C, and an increase in HDL-C.

-

PPAR-γ Activation: Highly expressed in adipose tissue, it enhances insulin sensitivity, regulates glucose metabolism, and promotes adipogenesis.

Caption: Saroglitazar's dual activation of PPAR-α and PPAR-γ.

Pharmacokinetics and Metabolism of Saroglitazar

Understanding the pharmacokinetic and metabolic profile of Saroglitazar is essential for designing and interpreting drug metabolism studies.

Pharmacokinetic Parameters

Saroglitazar is rapidly absorbed after oral administration, with peak plasma concentrations observed in about 1 hour. It is highly protein-bound (~96%) in human plasma. The pharmacokinetics are dose-dependent and linear, with no significant accumulation upon repeated daily dosing.

| Parameter | Value | Species | Reference |

| Tmax (Time to Peak Plasma Concentration) | ~1 hour | Human | |

| Cmax (Peak Plasma Concentration) at 4mg dose | 337.1 ± 91.0 ng/mL | Human | |

| Plasma Protein Binding | ~96% | Human | |

| Terminal Half-life (t½) | 2.9 ± 0.9 hours (single 4mg dose) to 5.6 hours (across doses) | Human | |

| Metabolism | Hepatic (three minor oxidative metabolites) | Human | |

| Excretion | Primarily hepatobiliary; negligible renal excretion | Human |

Metabolism

In vitro studies using human liver microsomes indicate that Saroglitazar is metabolically stable. It is metabolized into three minor oxidative metabolites, with the most abundant metabolite having an exposure of less than 10% of the parent drug. The primary route of elimination is through the hepatobiliary system.

Experimental Protocol: Quantification of Saroglitazar in Plasma

This protocol describes a general method for the quantitative analysis of Saroglitazar in human plasma using this compound as an internal standard with LC-MS/MS.

Materials and Reagents

-

Saroglitazar analytical standard

-

This compound internal standard

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Diethyl ether (HPLC grade)

-

Ammonium acetate

-

Trifluoroacetic acid

-

Purified water

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw plasma samples at room temperature.

-

Spike 100 µL of plasma with 10 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL).

-

Vortex for 10 seconds.

-

Add 1 mL of extraction solvent (e.g., a mixture of dichloromethane and diethyl ether).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water).

-

Vortex for 1 minute.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., ACE-5, 4.6 x 100 mm, 5 µm) |

| Mobile Phase A | Ammonium acetate buffer with trifluoroacetic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 - 1.0 mL/min (gradient elution) |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Saroglitazar) | m/z 440.2 → 366.0 and m/z 440.2 → 183.1 |

| MRM Transition (this compound) | To be determined based on the position of deuterium atoms (e.g., m/z 444.2 → corresponding fragments) |

Note: The specific gradient and MRM transitions should be optimized during method development.

Caption: Workflow for a typical bioanalytical drug metabolism study.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria (Typical) |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision < 20%; accuracy ± 20% |

| Accuracy (Bias) | Within ± 15% of nominal concentration (± 20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) for intra- and inter-day |

| Matrix Effect | Internal standard normalized matrix factor should be consistent |

| Recovery | Consistent and reproducible across the concentration range |

| Stability | Analyte stable under various storage and processing conditions |

Data Interpretation and Application

The concentration-time data obtained from the LC-MS/MS analysis can be used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life. These parameters are vital for:

-

Assessing the bioavailability and bioequivalence of different formulations.

-

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Saroglitazar.

-

Informing dose selection and optimization for clinical trials.

-

Supporting regulatory submissions for drug approval.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Saroglitazar in biological matrices. Its use as an internal standard in LC-MS/MS methods minimizes analytical variability and ensures the generation of high-quality data. The protocols and information provided herein serve as a comprehensive guide for researchers involved in the drug metabolism and pharmacokinetic studies of Saroglitazar, facilitating robust method development and reliable data interpretation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC

Welcome to our dedicated support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems leading to poor peak shape, with a focus on the analysis of small molecules such as Saroglitazar-d4.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of poor peak shape in HPLC?

A1: The most common deviations from the ideal symmetrical Gaussian peak shape are peak tailing, peak fronting, and split peaks.[1][2][3]

-

Peak Tailing: The peak has an asymmetry where the latter half of the peak is broader than the front half.[3][4] This is the most common peak shape issue.

-

Peak Fronting: The opposite of tailing, where the front part of the peak is broader than the latter half.

-

Split Peaks: The peak appears as two or more unresolved peaks.

Q2: Why is achieving a good peak shape important?

A2: A symmetrical peak shape is crucial for accurate and reproducible quantification. Poor peak shape can lead to incorrect peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, ultimately compromising the reliability of the analytical results.

Q3: Can the mobile phase pH affect the peak shape of this compound?

A3: Yes, the pH of the mobile phase is a critical factor, especially for ionizable compounds. Saroglitazar is an acidic molecule, and its ionization state is dependent on the mobile phase pH. If the mobile phase pH is close to the pKa of this compound, you may observe peak tailing or splitting due to the presence of both ionized and unionized forms of the analyte. It is generally recommended to use a mobile phase pH that is at least one unit away from the analyte's pKa to ensure a single ionic form and improve peak shape.

Q4: How does column temperature influence peak shape?

A4: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the column temperature generally leads to sharper peaks and reduced retention times due to lower mobile phase viscosity and faster analyte diffusion. However, inconsistent temperature control or a significant temperature difference between the column and the incoming mobile phase can cause peak broadening or distortion.

Troubleshooting Guides

Issue 1: Peak Tailing for this compound

Symptoms: The peak for this compound has a pronounced tail, leading to a tailing factor greater than 1.5.

Possible Causes and Solutions:

| Potential Cause | Recommended Action |

| Secondary Interactions with Silanol Groups | Acidic silanol groups on the silica-based stationary phase can interact with basic functional groups on analytes, causing tailing. Solution: Operate at a lower mobile phase pH to suppress the ionization of silanol groups. Consider using an end-capped column to minimize the number of accessible silanol groups. |